molecular formula C6H3ClN2O2 B185012 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 196708-45-9

5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one

Cat. No. B185012
CAS RN: 196708-45-9
M. Wt: 170.55 g/mol
InChI Key: WJOKFKUXLYTYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one, also known as Cl-IB-MECA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of adenosine A3 receptor agonists and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one exerts its effects by binding to and activating the adenosine A3 receptor. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C and phospholipase D. These signaling pathways ultimately lead to the biological effects of 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one.
Biochemical and Physiological Effects:
5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one in lab experiments is its specificity for the adenosine A3 receptor. This allows for more targeted experiments and reduces the likelihood of off-target effects. However, one limitation of using 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are numerous potential future directions for research involving 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one. One area of interest is its potential use in the treatment of asthma and COPD. Another area of interest is its potential use in the treatment of ischemic heart disease. Additionally, further research is needed to fully understand the mechanisms of action of 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one involves the reaction of 5-chloro-3-nitropyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one.

Scientific Research Applications

5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and ischemic heart disease.

properties

CAS RN

196708-45-9

Product Name

5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.55 g/mol

IUPAC Name

5-chloro-[1,2]oxazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-4-5(10)9-11-6(4)8-2-3/h1-2H,(H,9,10)

InChI Key

WJOKFKUXLYTYPC-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=O)NO2)Cl

Canonical SMILES

C1=C(C=NC2=C1C(=O)NO2)Cl

synonyms

Isoxazolo[5,4-b]pyridin-3(2H)-one, 5-chloro- (9CI)

Origin of Product

United States

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